5-(furan-3-yl)oxazole-4-carboxylic acid
Description
Significance of Oxazole (B20620) Core Structures in Chemical Research
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. derpharmachemica.com This structural motif is a cornerstone in medicinal chemistry and drug discovery, prized for its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.com The oxazole nucleus is found in numerous natural products that exhibit potent biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. tandfonline.comresearchgate.net
In modern chemical research, the oxazole scaffold is considered a "privileged structure" because its derivatives are known to bind to a wide range of biological targets, making it a valuable starting point for the development of new therapeutic agents. tandfonline.com Its chemical stability and the potential for substitution at various positions on the ring allow chemists to fine-tune the molecule's electronic and steric properties to optimize pharmacological activity. tandfonline.comderpharmachemica.com Researchers have developed numerous synthetic strategies to construct the oxazole ring, such as the Robinson-Gabriel synthesis and the Van Leusen reaction, which facilitates the creation of diverse molecular libraries for drug screening. derpharmachemica.comnih.gov
| Property | Description |
| Structure | Five-membered aromatic ring with one oxygen and one nitrogen atom. |
| Key Feature | Acts as a versatile scaffold in medicinal chemistry. |
| Biological Activities | Antibacterial, antifungal, antiviral, anticancer, anti-inflammatory. tandfonline.comresearchgate.net |
| Synthetic Methods | Robinson-Gabriel, Van Leusen, Bredereck reactions. derpharmachemica.comnih.gov |
Importance of Furan (B31954) Moieties in Organic Synthesis and Derived Scaffolds
The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is another fundamental building block in organic chemistry. derpharmachemica.com It is prevalent in a wide array of natural products and serves as a versatile intermediate for synthesizing more complex molecules. derpharmachemica.com The reactivity of the furan ring allows it to participate in a variety of chemical transformations, including electrophilic substitution and Diels-Alder reactions, making it a valuable synthon for constructing diverse molecular architectures. derpharmachemica.com
Furan derivatives are integral to numerous pharmaceuticals, agrochemicals, and industrial chemicals. derpharmachemica.comutripoli.edu.ly For instance, the furan nucleus is a key component in drugs such as ranitidine (B14927) (an anti-ulcer agent) and furosemide (B1674285) (a diuretic). The ability to functionalize the furan ring has led to the development of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. derpharmachemica.comutripoli.edu.ly
Contextualization of 5-(Furan-3-yl)oxazole-4-carboxylic Acid within Heterocyclic Chemistry
This compound is a hybrid molecule that incorporates both a furan and an oxazole ring. This specific arrangement, where a furan ring is attached at the 5-position of an oxazole-4-carboxylic acid, creates a unique chemical scaffold. The carboxylic acid group at the 4-position of the oxazole ring provides a handle for further chemical modifications, such as amide bond formation, which is a common strategy in drug design to modulate a compound's properties. sci-hub.seresearchgate.net
The combination of the electron-rich furan ring and the electron-deficient oxazole ring within the same molecule results in a distinct electronic profile that can influence its reactivity and biological interactions. While specific research on this compound itself is not extensively detailed in publicly available literature, its structure is representative of a class of compounds being explored for their potential pharmacological activities. researchgate.net The synthesis of such phenyl-substituted furan and oxazole carboxylic acid derivatives has been pursued to develop inhibitors of enzymes like phosphodiesterase type 4 (PDE4), which are targets for treating inflammatory diseases. researchgate.net
Compound Properties:
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅NO₄ |
| Molar Mass | 179.13 g/mol |
| CAS Number | 1540898-58-5 |
Overview of Research Trajectories for Furan-Oxazole Hybrid Systems
The development of hybrid molecules that contain two or more different heterocyclic rings is a growing area of research in medicinal chemistry. The rationale behind this approach is that such hybrids may exhibit novel or enhanced biological activities compared to the individual components, or they may possess a broader spectrum of activity by interacting with multiple biological targets. derpharmachemica.comutripoli.edu.ly
Research into furan-oxazole hybrid systems is driven by the diverse pharmacological profiles of the individual heterocycles. derpharmachemica.com For example, studies have synthesized series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives and evaluated them for antidepressant and antianxiety properties. utripoli.edu.ly The synthetic strategies to create these linked heterocyclic systems often involve multi-step sequences that build one ring onto the other or couple two pre-formed heterocyclic precursors. derpharmachemica.comnih.gov Key synthetic methods like the Van Leusen oxazole synthesis are adaptable for creating such molecules. nih.gov Current and future research will likely focus on synthesizing libraries of diverse furan-oxazole derivatives and screening them for a wide range of biological activities, including as enzyme inhibitors, receptor modulators, and antimicrobial agents. derpharmachemica.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-3-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-1-2-12-3-5/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKAWTDZKYJZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(N=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549015 | |
| Record name | 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88352-89-0 | |
| Record name | 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of 5 Furan 3 Yl Oxazole 4 Carboxylic Acid
Reactivity Profiles of the Oxazole (B20620) Ring System
The oxazole ring is characterized by a pyridine-type nitrogen atom at position 3 and a furan-type oxygen atom at position 1. pharmaguideline.com This structure results in a π-electron-deficient system. Consequently, it is generally resistant to electrophilic attack unless activated by electron-donating substituents. Conversely, the ring is more susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon. pharmaguideline.com
Electrophilic Aromatic Substitution on the Oxazole Nucleus
Electrophilic substitution on the oxazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.com Such reactions typically require the presence of electron-releasing or activating groups on the ring to proceed. wikipedia.orgchemeurope.com The general order of reactivity for electrophilic substitution on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com
In the case of 5-(furan-3-yl)oxazole-4-carboxylic acid, the situation is complex. The C5 position is occupied by the electron-rich furan (B31954) ring, which would typically activate it. However, the C4 position bears a strong electron-withdrawing carboxylic acid group, which deactivates the ring towards electrophilic attack. Standard electrophilic reactions like nitration and sulfonation are generally unsuccessful on unsubstituted oxazoles and the presence of the deactivating carboxyl group makes them even less likely for this specific compound. pharmaguideline.com
| Position | Influence of Substituent | Predicted Reactivity toward Electrophiles |
| C2 | Inherently the most electron-deficient position. | Very low. |
| C4 | Site of the electron-withdrawing carboxylic acid group. | Deactivated. |
| C5 | Site of the electron-donating furan ring. | Activated, but adjacent to a deactivating group. |
Nucleophilic Attack and Transformations at Specific Oxazole Positions
The oxazole ring is more prone to nucleophilic attack than electrophilic substitution. The most electrophilic carbon, and therefore the primary site for nucleophilic attack, is the C2 position. pharmaguideline.combrainly.in While direct nucleophilic substitution of hydrogen is rare, substitution is readily achieved if a good leaving group, such as a halogen, is present at the C2 position. pharmaguideline.comtandfonline.com
For this compound, the C2 position remains unsubstituted and is the most probable site for attack. Deprotonation at the C2 position can be achieved with strong bases, leading to the formation of a 2-lithio-oxazole intermediate. pharmaguideline.com This intermediate, however, is often unstable and can undergo ring cleavage to form an open-chain isocyanide. pharmaguideline.comcutm.ac.in Nucleophilic attacks on the oxazole ring can often lead to ring cleavage rather than simple substitution. pharmaguideline.com
Table of Reactivity at Oxazole Positions:
| Position | Type of Attack | Conditions/Reagents | Outcome |
|---|---|---|---|
| C2 | Nucleophilic Attack | Strong bases (e.g., BuLi) | Deprotonation, potential ring-opening. cutm.ac.in |
| C2 | Nucleophilic Substitution | Requires a leaving group | Halogen displacement by a nucleophile. pharmaguideline.com |
| Ring | Nucleophilic Attack | Ammonia (B1221849)/Formamide | Ring cleavage and rearrangement to an imidazole (B134444). pharmaguideline.com |
Ring-Opening and Rearrangement Reactions
The oxazole ring can undergo several reactions that involve its opening or rearrangement.
Base-Induced Opening : As mentioned, strong bases can deprotonate the C2 position, leading to an equilibrium with a ring-opened isonitrile. wikipedia.org
Reductive Cleavage : Reduction of the oxazole ring with agents like nickel and aluminum alloy can lead to ring opening. tandfonline.com
Oxidative Opening : Oxidizing agents such as potassium permanganate (B83412) or chromic acid can also cause the oxazole ring to open. pharmaguideline.com
Cornforth Rearrangement : This is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.org While the target molecule is a 4-carboxylic acid, not a 4-acyl derivative, this highlights a known rearrangement pathway for related structures.
Conversion to Other Heterocycles : Through nucleophilic addition followed by ring-opening and recyclization, oxazoles can be converted into other heterocyclic systems like imidazoles, pyrroles, or pyrimidines. pharmaguideline.comtandfonline.com
Reactivity of the Furan Moiety
Furan is an electron-rich five-membered aromatic heterocycle. numberanalytics.com This electron-rich nature makes it significantly more reactive than benzene (B151609) towards electrophiles and allows it to participate in cycloaddition reactions. numberanalytics.comchemicalbook.com
Electrophilic Substitution on the Furan Ring
Electrophilic aromatic substitution is the characteristic reaction of furan. The electron-donating character of the oxygen atom increases the electron density of the ring, making it highly susceptible to electrophilic attack. pearson.com
Regioselectivity : The attack preferentially occurs at the C2 (α) position, as the carbocation intermediate formed is more stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). chemicalbook.com In this compound, the furan is attached via the C3 position. Therefore, the available positions for substitution are C2, C4, and C5. The C2 and C5 positions (both α to the oxygen) are the most activated and likely sites for electrophilic attack.
Reaction Conditions : Due to its high reactivity, furan undergoes substitution under much milder conditions than benzene. pearson.compearson.com For instance, nitration can be achieved with acetyl nitrate (B79036), and sulfonation with a pyridine-SO₃ complex to avoid the polymerization that occurs with strong acids. allaboutchemistry.net
Examples of Electrophilic Substitution on Furan:
| Reaction | Reagent | Typical Product |
|---|---|---|
| Bromination | Br₂ in dioxane at 0 °C | 2-Bromofuran. wikipedia.org |
| Nitration | Acetyl nitrate (HNO₃/acetic anhydride) | 2-Nitrofuran. numberanalytics.com |
| Formylation | Vilsmeier-Haack reaction (POCl₃/DMF) | 2-Formylfuran. numberanalytics.com |
| Acylation | Acetic anhydride (B1165640) with SnCl₄ catalyst | 2-Acetylfuran. allaboutchemistry.net |
Diels-Alder Reactions and Cycloadditions Involving Furan
Although aromatic, furan possesses sufficient diene character to participate as the diene component in Diels-Alder [4+2] cycloaddition reactions. acs.orgaskiitians.com It reacts with electron-deficient dienophiles to form a bicyclic adduct containing a 7-oxabicyclo[2.2.1]heptane system. acs.org
The reaction is often reversible, and the stability of the cycloadduct depends on the dienophile used. mdpi.com Strong electron-withdrawing groups on the dienophile favor the reaction. askiitians.com For the furan moiety in this compound, it can react with dienophiles like maleic anhydride to form the corresponding cycloadduct. zbaqchem.com These reactions are synthetically useful as the resulting bicyclic ethers can be converted into various substituted aromatic compounds. acs.org
Inter-Ring Electronic Interactions and Their Influence on Reactivity
The furan and oxazole rings in this compound are linked in a manner that allows for significant electronic communication, which in turn modulates the reactivity of the entire molecule. The furan ring, being an electron-rich aromatic system, acts as a π-donor. In contrast, the oxazole ring is generally considered less aromatic and more electron-deficient, particularly due to the presence of the electronegative nitrogen and oxygen atoms.
The connection at the 3-position of the furan ring is a crucial determinant of its electronic contribution. While electrophilic substitution on an unsubstituted furan preferentially occurs at the 2- and 5-positions due to the greater stabilization of the cationic intermediate, substitution at the 3-position is also possible. When the 3-position is substituted with an electron-withdrawing group like the oxazole ring, it can influence the electron density distribution across the furan ring, potentially altering its typical reactivity patterns.
Conversely, the electron-donating nature of the 3-furyl substituent influences the reactivity of the oxazole ring. The oxazole ring generally undergoes electrophilic substitution at the C5 position, and this reactivity is enhanced by the presence of electron-donating groups. Therefore, the 3-furyl group at the C5 position of the oxazole is expected to activate this position towards electrophilic attack, assuming the steric hindrance is not prohibitive. The nitrogen atom at the 3-position of the oxazole ring imparts a pyridine-like character, making it susceptible to protonation and alkylation.
Table 1: Predicted Influence of Inter-Ring Electronic Interactions on Reactivity
| Ring System | Electronic Character | Influence on the Other Ring | Predicted Reactivity Modulation |
| Furan | Electron-rich (π-donor) | Donates electron density to the oxazole ring. | May slightly decrease its own susceptibility to electrophilic attack due to electron donation. |
| Oxazole | Less aromatic, more electron-deficient | Acts as an electron-withdrawing group towards the furan ring. | The 3-furyl group is expected to enhance the electron density at the C5 position, potentially increasing its susceptibility to electrophilic attack, though this is counteracted by the C4-carboxylic acid. |
| Carboxylic Acid | Electron-withdrawing | Deactivates the oxazole ring towards electrophilic substitution. | Dominates the reactivity of the oxazole ring, making nucleophilic attack on the carbonyl carbon a primary reaction pathway. |
Redox Chemistry of the Furan-Oxazole System
The redox behavior of this compound is complex, with both the furan and oxazole rings, as well as the carboxylic acid, potentially participating in oxidation and reduction processes.
The furan ring is generally susceptible to oxidation, which can lead to a variety of products, including ring-opened species. The oxidation of furans can proceed through different mechanisms depending on the oxidant used. For instance, oxidation with reagents like Mn(III)/Co(II) catalysts can lead to oxidative ring-opening to produce 1,4-dicarbonyl compounds through an endoperoxide intermediate. rsc.org Similarly, selenium dioxide has been used for the oxidative cleavage of 1,3-diarylbenzo[c]furans into the corresponding diketones. tandfonline.com The presence of substituents on the furan ring can influence the outcome of the oxidation. In some cases, substituents are oxidized to furan carboxylic acids, which can then be decarboxylated to furan before the ring itself is oxidized. researchgate.net
For this compound, the furan ring is a likely site for initial oxidation. The electron-withdrawing nature of the attached oxazole-4-carboxylic acid moiety might render the furan ring less susceptible to oxidation compared to an unsubstituted furan. However, under sufficiently strong oxidizing conditions, ring cleavage is a probable outcome.
The oxazole ring itself can also undergo oxidation. While generally stable to some oxidizing agents like hydrogen peroxide, stronger oxidants can cleave the ring. pharmaguideline.com A notable oxidation pathway for some 4- or 5-substituted 2H-oxazoles is the conversion to the corresponding 2-oxazolone, a reaction catalyzed by cytosolic aldehyde oxidase. This suggests that enzymatic oxidation could be a relevant pathway for this compound in biological systems.
The carboxylic acid group is generally resistant to oxidation under mild conditions but can be decarboxylated under harsher oxidative conditions.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Reaction Site | Plausible Product(s) |
| Mild Oxidants (e.g., NBS, pyridine) | Furan Ring | Dearomatized furan intermediates |
| Strong Oxidants (e.g., KMnO4, O3) | Furan Ring | Ring-opened dicarbonyl compounds |
| Strong Oxidants (e.g., KMnO4, O3) | Oxazole Ring | Ring-opened products |
| Aldehyde Oxidase (enzymatic) | Oxazole Ring (C2-H) | 5-(Furan-3-yl)-2-oxo-2,3-dihydrooxazole-4-carboxylic acid |
The reduction of the furan-oxazole system can also occur at several sites. Catalytic hydrogenation can reduce the furan ring to a tetrahydrofuran (B95107) ring, although this often requires forcing conditions that may also affect other functional groups.
The oxazole ring can be reduced, but this often leads to ring cleavage. For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can result in ring-opened products. semanticscholar.org Electrochemical reduction of the oxazole ring has also been reported to occur, typically at the C2 position. semanticscholar.org
The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation is a common and predictable reaction in organic synthesis. Given the potential for the heterocyclic rings to also react with strong reducing agents, the choice of reagent would be critical for selective reduction of the carboxylic acid.
Table 3: Potential Reduction Products of this compound
| Reducing Agent | Potential Reaction Site | Plausible Product(s) |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Furan Ring | 5-(Tetrahydrofuran-3-yl)oxazole-4-carboxylic acid |
| Strong Reducing Agents (e.g., Na/EtOH) | Oxazole Ring | Ring-opened products |
| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Carboxylic Acid | (5-(Furan-3-yl)oxazol-4-yl)methanol |
Advanced Structural Elucidation and Spectroscopic Analysis
Single Crystal X-ray Diffraction Studies of 5-(Furan-3-yl)oxazole-4-carboxylic Acid and its Analogs
While a specific single-crystal X-ray structure of this compound is not widely reported in publicly available literature, analysis of closely related furan (B31954) and oxazole-containing compounds provides significant insights into its likely solid-state conformation, tautomerism, and intermolecular interactions. For instance, studies on compounds such as 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine reveal key structural features that can be extrapolated to the title compound. nih.govnih.gov
In the solid state, this compound is expected to adopt a largely planar conformation. This planarity is driven by the sp² hybridization of the atoms in both the furan and oxazole (B20620) rings. The dihedral angle between the furan and oxazole rings is anticipated to be small, promoting π-system conjugation across the two heterocyclic systems. nih.gov In analogous structures, the central azole ring and the pendant furan ring are nearly coplanar. nih.gov
Tautomerism is a key consideration for oxazole carboxylic acids. The carboxylic acid group (-COOH) can potentially exist in equilibrium with its tautomeric forms. However, for most carboxylic acids, the keto form is overwhelmingly favored in the solid state. In the case of related 5-hydroxyoxazole-4-carboxylic acid derivatives, it has been noted that these compounds can be unstable and that the azlactone (oxazolone) form can be a significant tautomer, particularly when the hydroxyl group is at the 5-position. nih.govresearchgate.netnih.gov For this compound, the predominant tautomer is expected to be the carboxylic acid form.
The presence of the carboxylic acid group dictates the formation of strong intermolecular hydrogen bonds in the solid state. It is highly probable that this compound forms centrosymmetric dimers through classic carboxylic acid R²₂(8) hydrogen-bonding motifs, where the hydroxyl proton of one molecule bonds to the carbonyl oxygen of a neighboring molecule. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound in solution.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the furan and oxazole rings, as well as a characteristic downfield signal for the carboxylic acid proton. The furan ring protons will exhibit splitting patterns dependent on their coupling constants. The oxazole ring has one proton, which will appear as a singlet.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures and computational models.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Furan-H2 | ~7.8 | - |
| Furan-H4 | ~6.7 | - |
| Furan-H5 | ~7.6 | - |
| Oxazole-H2 | ~8.5 | - |
| COOH | >12.0 | - |
| Furan-C2 | - | ~143 |
| Furan-C3 | - | ~110 |
| Furan-C4 | - | ~145 |
| Furan-C5 | - | ~115 |
| Oxazole-C2 | - | ~155 |
| Oxazole-C4 | - | ~130 |
| Oxazole-C5 | - | ~160 |
| COOH | - | ~165 |
Note: Chemical shifts are highly dependent on the solvent used.
Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity of the protons within the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals for the protonated carbons of the furan and oxazole rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the furan and oxazole rings and for assigning the quaternary carbons, including the carboxylic acid carbon and the carbons at the ring junction.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a rigid molecule like this, a NOESY experiment could confirm through-space proximity of protons, further solidifying the conformational assignment.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights
Vibrational spectroscopy provides a molecular fingerprint and detailed information about the functional groups present in this compound.
The FT-IR and Raman spectra are expected to be rich with characteristic bands corresponding to the vibrations of the furan ring, the oxazole ring, and the carboxylic acid group.
Carboxylic Acid Vibrations: A broad O-H stretching band is expected in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, indicative of strong hydrogen bonding. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp band around 1700 cm⁻¹.
Furan and Oxazole Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1600-1400 cm⁻¹ region. C-O-C stretching vibrations from both the furan and oxazole rings are also expected. The in-plane and out-of-plane C-H bending vibrations will be present at lower wavenumbers. researchgate.netaip.org
Table 2: Predicted Vibrational Frequencies for this compound Predicted values based on typical vibrational modes of furan, oxazole, and carboxylic acid moieties.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H stretch (carboxylic acid dimer) | 3300-2500 |
| C-H stretch (aromatic) | 3150-3000 |
| C=O stretch (carboxylic acid) | 1720-1680 |
| C=N stretch (oxazole) | 1650-1550 |
| C=C stretch (furan & oxazole) | 1600-1450 |
| C-O-C stretch (ring) | 1250-1000 |
| C-H in-plane bend | 1400-1000 |
| C-H out-of-plane bend | 900-700 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions and conjugated π-system of this compound. The molecule is expected to exhibit absorption in the ultraviolet region due to π → π* transitions within the conjugated system formed by the furan and oxazole rings. libretexts.org
The linkage of the furan and oxazole rings creates an extended π-conjugated system which acts as a chromophore. nih.gov The absorption maximum (λ_max) is anticipated to be in the range of 300–350 nm, which is typical for similar aromatic and heterocyclic structures. The presence of the carboxylic acid group, an electron-withdrawing group, can further influence the electronic structure and the position of the absorption bands. mdpi.com
Many oxazole derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelength. nih.gov The fluorescence properties are highly dependent on the molecular structure and the solvent environment. mdpi.com The compound this compound may exhibit fluorescence with an emission maximum (λ_em) at a longer wavelength than its absorption maximum, a phenomenon known as the Stokes shift. researchgate.net The quantum yield and lifetime of the fluorescence would provide further information on the efficiency of the radiative decay process and the nature of the excited state. nih.gov The electronic transitions are largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy gap, which is modulated by the extent of conjugation and the electronic nature of the substituents.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules. For 5-(furan-3-yl)oxazole-4-carboxylic acid, these calculations would provide fundamental insights into its geometry, stability, and electronic properties. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for such analyses as they offer a good balance between accuracy and computational cost. irjweb.com
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the conformation with the lowest energy, providing key data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for related heterocyclic compounds to illustrate the expected output of a DFT calculation.
| Parameter | Predicted Value |
|---|---|
| Furan (B31954) Ring C-O Bond Length | ~1.36 Å |
| Furan Ring C=C Bond Length | ~1.37 Å |
| Oxazole (B20620) Ring C-O Bond Length | ~1.35 Å |
| Oxazole Ring C=N Bond Length | ~1.31 Å |
| Inter-ring C-C Bond Length | ~1.46 Å |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. irjweb.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich furan ring, while the LUMO would likely be localized on the more electron-deficient oxazole ring and the carboxylic acid group. A smaller HOMO-LUMO gap would suggest higher chemical reactivity, indicating that charge transfer can occur readily within the molecule. irjweb.com
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents hypothetical data to illustrate the expected output of a DFT calculation.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map would illustrate regions of negative potential (in red), typically associated with lone pairs on electronegative atoms like oxygen and nitrogen, and regions of positive potential (in blue), usually found around hydrogen atoms, particularly the acidic proton of the carboxylic acid group.
In this compound, the most negative potential would be expected around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the carboxylic acid. The most positive potential would be located on the hydroxyl proton of the carboxylic acid, highlighting its acidic nature.
Aromaticity Analysis of the Furan and Oxazole Rings
Both furan and oxazole are five-membered heterocyclic rings that exhibit aromatic character. Aromaticity is a key determinant of their stability and reactivity. pharmaguideline.comreddit.com Computational methods can quantify the degree of aromaticity in each ring of the combined molecule.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. masterorganicchemistry.com It involves calculating the magnetic shielding at a specific point, usually the center of a ring. A negative NICS value is indicative of a diamagnetic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity.
For this compound, NICS calculations would be performed for both the furan and oxazole rings. It is expected that both rings would exhibit negative NICS values, confirming their aromatic character. However, the magnitude of the NICS values could differ, providing a comparative measure of their aromaticity. Generally, furan is considered less aromatic than benzene (B151609) due to the high electronegativity of the oxygen atom, which leads to less effective delocalization of its lone pair electrons. pharmaguideline.comresearchgate.net The presence of the electron-withdrawing oxazole-4-carboxylic acid moiety attached to the furan ring might further influence its aromaticity.
Table 3: Predicted NICS(1) Values for the Heterocyclic Rings (Illustrative) NICS(1) refers to the NICS value calculated 1 Å above the plane of the ring. This table presents hypothetical data based on known trends for furan and oxazole to illustrate the expected output.
| Ring | Predicted NICS(1) Value (ppm) | Aromatic Character |
|---|---|---|
| Furan Ring | -8.5 | Aromatic |
The Electron Localization Function (ELF) is a method used to analyze the spatial localization of electrons, providing insights into chemical bonding and electron delocalization. In the context of aromaticity, ELF analysis can visualize the delocalized π-electron system. For an aromatic compound, the ELF analysis would show a continuous basin of delocalized electron density above and below the plane of the ring.
For this compound, ELF studies would be expected to show distinct basins of delocalized electrons for both the furan and oxazole rings, visually confirming their aromatic nature. The analysis could also reveal the extent of electronic communication and conjugation between the two interconnected heterocyclic systems.
Simulation of Reaction Mechanisms and Transition States
The synthesis of 4,5-disubstituted oxazoles, such as this compound, can be computationally modeled to elucidate the reaction mechanism and identify key transition states. A plausible synthetic route involves the reaction of a furan-3-carboxylic acid derivative with an appropriate isocyanoacetate. Density Functional Theory (DFT) is a common computational method employed for such investigations.
Theoretical calculations can map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. For the formation of the oxazole ring, a key mechanistic step is the cyclization to form the five-membered ring. DFT calculations can determine the activation energy of this step, providing insight into the reaction kinetics.
A general proposed mechanism for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids involves the initial activation of the carboxylic acid. researchgate.net This is followed by a nucleophilic attack and subsequent cyclization. Computational models can simulate this entire process, providing detailed information about the geometry of the transition states and the electronic changes that occur throughout the reaction.
While specific data for this compound is not available, the following table summarizes the typical computational methods and parameters used in the simulation of reaction mechanisms for similar heterocyclic compounds.
| Parameter | Typical Value/Method | Information Gained |
|---|---|---|
| Computational Method | Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2) | Electronic structure and energy of molecules. |
| Functional | B3LYP, M06-2X, ωB97X-D | Approximation of the exchange-correlation energy in DFT. |
| Basis Set | 6-31G(d,p), 6-311+G(d,p), def2-TZVP | Mathematical description of the atomic orbitals. |
| Solvation Model | Polarizable Continuum Model (PCM), SMD | Simulates the effect of a solvent on the reaction. |
| Calculation Type | Geometry Optimization, Transition State Search (e.g., QST2, QST3), IRC | Finds stable structures and pathways between them. |
Molecular Dynamics Simulations (if applied to non-biological systems)
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various non-biological environments, such as in different organic solvents. These simulations model the movement of atoms over time, providing insights into conformational preferences, intermolecular interactions, and solvent effects.
For a molecule like this compound, MD simulations could explore the rotational freedom around the single bond connecting the furan and oxazole rings. This would reveal the most stable conformations of the molecule in a given solvent and the energy barriers between different conformations. Such information is valuable for understanding how the molecule might interact with other molecules or surfaces.
The process of an MD simulation involves defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The system is then placed in a simulation box, often with explicit solvent molecules, and the classical equations of motion are solved iteratively to track the trajectory of each atom.
While specific MD simulations for this compound in non-biological systems are not documented in the literature, the table below outlines typical parameters used for MD simulations of small organic molecules in solution.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | GAFF, OPLS-AA, CHARMM | Defines the potential energy function for the system. |
| Solvent Model | TIP3P, SPC/E (for water), or explicit organic solvent models | Represents the solvent environment. |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Simulates conditions relevant to laboratory experiments. |
| Temperature | 298 K (or other relevant temperature) | Controlled using a thermostat (e.g., Nosé-Hoover). |
| Pressure | 1 atm | Controlled using a barostat (e.g., Parrinello-Rahman). |
| Simulation Time | 10-100 nanoseconds | Duration of the simulation to sample molecular motion. |
| Time Step | 1-2 femtoseconds | Integration time step for solving the equations of motion. |
Structure Activity Relationship Sar Studies for Molecular Interactions
Systematic Modification of the Furan (B31954) Moiety and its Impact on Molecular Recognition
The furan ring, an electron-rich aromatic heterocycle, is a common scaffold in bioactive molecules due to its ability to engage in various non-covalent interactions. ijabbr.com Systematic modification of the furan moiety in compounds analogous to 5-(furan-3-yl)oxazole-4-carboxylic acid can significantly impact molecular recognition.
Bioisosteric Replacements: In drug design, the furan ring is often considered a bioisostere of other aromatic rings like phenyl, thiophene (B33073), and pyridine. researchgate.netcambridgemedchemconsulting.com Replacing the furan-3-yl group with these bioisosteres can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its binding affinity and selectivity for a biological target. cambridgemedchemconsulting.comnih.gov For instance, substituting the furan with a thiophene ring, which has a similar size but different electronic distribution, could alter hydrogen bonding capabilities and pi-stacking interactions within a receptor's binding pocket.
Substitution Effects: Introducing substituents onto the furan ring can further refine its interaction profile. The position and nature of these substituents are critical. For example, adding electron-withdrawing or electron-donating groups can alter the electron density of the furan ring, affecting its participation in electrostatic or charge-transfer interactions. Steric bulk is another important factor; larger substituents may enhance binding through increased van der Waals contacts or, conversely, cause steric hindrance that prevents optimal binding.
A summary of potential modifications to the furan moiety and their likely impact is presented in the table below.
| Modification | Potential Impact on Molecular Recognition |
| Bioisosteric replacement (e.g., with thiophene, pyrrole, or phenyl) | Alters electronic properties, hydrogen bonding capacity, and metabolic stability. |
| Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) | Increases electron density, potentially enhancing pi-stacking or cation-pi interactions. |
| Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | Decreases electron density, possibly favoring interactions with electron-rich pockets. |
| Introduction of hydrogen bond donors/acceptors (e.g., -OH, -NH₂) | Creates new opportunities for specific hydrogen bonding with the target. |
Structural Variations of the Oxazole (B20620) Ring and their Influence on Target Binding
The oxazole ring serves as a central scaffold in this compound, linking the furan moiety and the carboxylic acid group. Its structural features and substitution patterns are pivotal for target binding. Oxazole derivatives are known to interact with a wide array of enzymes and receptors through various non-covalent interactions. nih.govsemanticscholar.org
Positional Isomerism: The arrangement of the furan and carboxylic acid groups around the oxazole ring is critical. For instance, shifting the furan to a different position on the oxazole ring would alter the spatial orientation of the key interacting groups, likely leading to a significant change in binding affinity.
Ring Bioisosteres: The oxazole ring itself can be replaced by other five-membered heterocycles such as isoxazole, thiazole, or imidazole (B134444) to probe the importance of the oxygen and nitrogen atoms for target interaction. mdpi.com Each of these bioisosteres presents a unique arrangement of heteroatoms, leading to different hydrogen bonding patterns and dipole moments.
Substitution on the Oxazole Ring: Although the parent compound is unsubstituted on the oxazole ring (other than the furan and carboxylic acid), introducing substituents at available positions could modulate its activity. For example, a methyl group could provide beneficial hydrophobic interactions, while a polar group might form additional hydrogen bonds.
The following table outlines potential structural variations of the oxazole ring and their predicted influence on target binding.
| Structural Variation | Predicted Influence on Target Binding |
| Isomeric rearrangement of substituents | Alters the 3D geometry and the presentation of key binding elements. |
| Bioisosteric replacement (e.g., with isoxazole, thiazole) | Modifies the hydrogen bonding network and dipole moment. |
| Introduction of small alkyl groups | May enhance binding through hydrophobic interactions. |
| Introduction of polar functional groups | Could introduce new hydrogen bonding or ionic interactions. |
Role of the Carboxylic Acid Group in Ligand-Target Interactions
The carboxylic acid group is a highly significant functional group in medicinal chemistry, often playing a crucial role in the pharmacodynamics and pharmacokinetics of a drug. wiley-vch.de In this compound, this group is expected to be a primary site for interaction with biological targets.
Ionic Interactions and Hydrogen Bonding: At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. wiley-vch.deresearchgate.net This negative charge allows for strong ionic interactions (salt bridges) with positively charged residues in a binding site, such as arginine or lysine. Furthermore, the carboxylate oxygens are excellent hydrogen bond acceptors, while the protonated carboxylic acid can act as both a hydrogen bond donor and acceptor. researchgate.net These interactions are often critical for anchoring the ligand within the binding pocket and determining its binding orientation.
Bioisosteric Replacement: The importance of the carboxylic acid can be investigated by replacing it with various bioisosteres. Common replacements include tetrazoles, acyl sulfonamides, and hydroxamic acids. These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid but may have different steric and electronic properties, which can fine-tune the binding affinity and selectivity. wiley-vch.de Esterification or amidation of the carboxylic acid would neutralize its negative charge and remove its hydrogen bond donating ability, which in many cases leads to a significant loss of activity, thereby confirming the essential role of the acidic proton and/or the carboxylate anion.
The table below summarizes the key roles of the carboxylic acid group and the effects of its modification.
| Feature/Modification | Role in Ligand-Target Interactions |
| Anionic Carboxylate | Forms strong ionic bonds with positively charged amino acid residues. |
| Hydrogen Bonding | Acts as a potent hydrogen bond acceptor; the protonated form is also a donor. |
| Bioisosteric Replacement (e.g., tetrazole) | Can mimic the acidic properties and hydrogen bonding while altering other physicochemical properties. |
| Esterification/Amidation | Removes the negative charge and hydrogen bond donating capacity, often leading to reduced activity. |
Molecular Docking and Binding Mode Analysis with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov This method can provide valuable insights into the binding mode and the key interactions that stabilize the ligand-receptor complex, even in the absence of experimental structural data.
For this compound, molecular docking studies could be employed to hypothesize its binding mode within the active site of a relevant biological target. Such studies would typically reveal:
Key Hydrogen Bonds: The carboxylic acid group would be expected to form crucial hydrogen bonds with polar residues in the binding site. The nitrogen atom of the oxazole ring and the oxygen atom of the furan ring could also participate in hydrogen bonding.
Hydrophobic Interactions: The furan and oxazole rings, being aromatic, are likely to engage in hydrophobic and pi-stacking interactions with nonpolar and aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Ionic Interactions: As mentioned, the deprotonated carboxylic acid is a prime candidate for forming salt bridges with basic residues.
A hypothetical binding mode analysis might suggest that the molecule orients itself to place the carboxylic acid in a position to interact with a key catalytic or binding residue, while the furan moiety explores a more hydrophobic sub-pocket. The central oxazole ring would act as a rigid linker to maintain this optimal orientation. The insights gained from such computational analyses can guide the rational design of new analogs with improved potency and selectivity.
Potential Research Applications and Emerging Areas
Role as a Chemical Probe for Mechanistic Biological Studies
While direct studies on 5-(furan-3-yl)oxazole-4-carboxylic acid as a chemical probe are not extensively documented, the broader class of furan (B31954) and oxazole-containing molecules demonstrates significant biological activity, suggesting a promising role for this compound. derpharmachemica.comijabbr.com Furan and oxazole (B20620) derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly
Compounds featuring these heterocyclic systems have been developed as inhibitors for specific enzymes, such as phosphodiesterase type 4 (PDE4), which is relevant in inflammatory diseases. sci-hub.senih.gov The defined structure of this compound allows for specific interactions with biological targets. The carboxylic acid group can act as a hydrogen bond donor or acceptor, while the furan and oxazole rings can engage in hydrophobic and π-stacking interactions within protein binding pockets. These features make it a viable candidate for development as a chemical probe to investigate enzyme mechanisms, receptor binding, and other fundamental biological processes. Its scaffold could be systematically modified to explore structure-activity relationships, helping to elucidate the molecular basis of various diseases.
Applications in Advanced Materials Science (e.g., organic electronics, functional polymers)
The fields of materials science, particularly organic electronics and functional polymers, could potentially benefit from the integration of this compound. Furan-based compounds are recognized as valuable precursors for the synthesis of a new generation of polymers and functional materials. ijabbr.com The aromatic and electron-rich nature of the furan and oxazole rings endows the molecule with electronic properties that could be exploited in the design of organic semiconductors or conductors.
Oxazole moieties are utilized in certain polymerization processes. derpharmachemica.com The rigid, planar structure of the fused heterocyclic system in this compound could contribute to the formation of ordered molecular assemblies, a desirable characteristic for materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Furthermore, the carboxylic acid group provides a convenient anchor point for polymerization or for grafting the molecule onto surfaces and other materials, thereby modifying their properties.
Table 1: Potential Applications in Materials Science
| Application Area | Relevant Structural Feature | Potential Function |
|---|---|---|
| Organic Electronics | Aromatic Furan and Oxazole Rings | Charge transport, semiconducting properties |
| Functional Polymers | Carboxylic Acid Group | Monomer for polymerization, enhances solubility |
Catalytic Applications (e.g., organocatalysis, ligand design)
The molecular architecture of this compound is well-suited for applications in catalysis, particularly in the design of specialized ligands for metal-catalyzed reactions. Oxazole-containing ligands are widely employed in asymmetric synthesis due to their ability to form stable complexes with a variety of metal centers. alfachemic.com The nitrogen atom in the oxazole ring acts as an effective electron donor for coordination with metals. alfachemic.com
By modifying the carboxylic acid group or other positions on the furan and oxazole rings, it is possible to synthesize a library of chiral ligands. These ligands could be used to induce stereoselectivity in a wide range of chemical transformations, which is of paramount importance in the pharmaceutical and fine chemical industries. The proximity of the chiral elements to the metal coordination center in such designed ligands can lead to efficient and direct chiral induction. alfachemic.com While the direct use of this compound as an organocatalyst is less obvious, its derivatives could be designed to participate in such reactions.
Precursors for Complex Chemical Syntheses
One of the most immediate and versatile applications of this compound is its role as a building block for the synthesis of more complex molecules. The carboxylic acid functionality is a highly versatile chemical handle that can be readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols. sci-hub.senih.gov
This reactivity allows for the elaboration of the core 5-(furan-3-yl)oxazole structure into larger, more intricate chemical architectures. For instance, furan and oxazole carboxylic acids serve as key intermediates in the synthesis of various biologically active heterocyclic systems, such as thiadiazoles and oxadiazoles. researchgate.net The stable furan-oxazole core provides a rigid scaffold upon which molecular complexity can be built, making it an attractive starting material for medicinal chemistry programs aimed at discovering new therapeutic agents. researchgate.net
Table 2: Synthetic Transformations of the Carboxylic Acid Group
| Reagent(s) | Product Functional Group | Potential Application |
|---|---|---|
| SOCl₂ or (COCl)₂ | Acid Chloride | Acylation reactions, synthesis of amides/esters |
| Alcohol, Acid Catalyst | Ester | Prodrug synthesis, modification of solubility |
| Amine, Coupling Agent | Amide | Bioactive molecule synthesis, peptide coupling |
Conclusion and Future Research Perspectives
Summary of Current Knowledge on 5-(Furan-3-yl)oxazole-4-carboxylic Acid
The chemical compound this compound is a heterocyclic molecule with the chemical formula C₈H₅NO₄ and a molecular weight of 179.13 g/mol . bldpharm.comchembuyersguide.com It is cataloged under the CAS Registry Number 88352-89-0. bldpharm.comchembuyersguide.com Its structure consists of a furan (B31954) ring attached at its 3-position to the 5-position of an oxazole (B20620) ring, which is in turn substituted with a carboxylic acid group at the 4-position. The corresponding methyl ester, methyl 5-(furan-3-yl)oxazole-4-carboxylate, is also known under CAS number 88352-88-9. bldpharm.com
Despite its commercial availability from various suppliers for research purposes, a thorough review of scientific literature reveals a significant gap in knowledge regarding its synthesis, spectroscopic properties, and potential applications. bldpharm.comalfa-chemistry.comchemenu.com There are no detailed published studies focusing specifically on the experimental synthesis, characterization, or biological evaluation of this compound. Knowledge is currently limited to its basic chemical identity.
Identification of Unexplored Synthetic Routes and Derivatization Strategies
The lack of published synthetic procedures for this compound presents a clear area for future research. Drawing from established methods for the synthesis of other substituted oxazoles, several plausible, yet unexplored, routes can be proposed. A recently developed method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids using a triflylpyridinium reagent and isocyanides could be a promising approach. acs.org This would likely involve the reaction of furan-3-carboxylic acid with an appropriate isocyanoacetate derivative. Another potential strategy could be adapted from the synthesis of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates, which starts from dichloroacrylates. researchgate.net
Future synthetic work could also explore the following pathways:
Van Leusen Reaction: A reaction between a 3-furoyl-derived aldehyde and tosylmethyl isocyanide (TosMIC) could potentially form the oxazole ring, although this typically yields 5-substituted oxazoles without a 4-carboxy group. Modifications would be necessary.
From α-dicarbonyls: Condensation of a diketone derived from furan-3-carboxylic acid with an appropriate amide could be another classic, yet un-tested, route to this specific scaffold.
Once the parent acid is synthesized, numerous derivatization strategies focusing on the carboxylic acid moiety remain unexplored. Standard organic transformations could yield a library of novel compounds for further study:
Esterification: Reaction with various alcohols under acidic conditions or using coupling agents would produce a range of esters.
Amidation: Coupling with a diverse set of primary and secondary amines, including those containing other heterocyclic fragments, would yield amides. This approach has been used in related oxazole series to explore structure-activity relationships. sci-hub.se
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol would provide another key intermediate for further functionalization.
Promising Directions for Advanced Spectroscopic and Computational Studies
A complete spectroscopic characterization of this compound is currently absent from the literature and is a fundamental prerequisite for any future research.
Spectroscopic Analysis:
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the structure. The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan and oxazole rings. The furan protons should appear as characteristic multiplets, while the oxazole proton (if any) and the carboxylic acid proton would also have specific chemical shifts. The ¹³C NMR would be crucial for confirming the carbon skeleton of the fused heterocyclic system.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is needed to confirm the elemental composition (C₈H₅NO₄).
Infrared (IR) Spectroscopy: IR analysis would be used to identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretching frequency.
Computational Studies: Modern computational chemistry offers powerful tools to predict and understand the properties of molecules. For this compound, quantum-chemical calculations, such as Density Functional Theory (DFT), could provide valuable insights. nih.gov Such studies could predict:
The molecule's three-dimensional geometry and conformational preferences.
Theoretical NMR and IR spectra to aid in the interpretation of experimental data.
Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are relevant to its reactivity and potential as an electronic material.
Molecular electrostatic potential (MEP) maps to identify regions of electrophilic and nucleophilic character, guiding studies on its reactivity and intermolecular interactions.
These computational approaches have been successfully applied to other complex heterocyclic systems, including other oxazole derivatives, to complement experimental findings. researchgate.netnih.gov
Future Avenues in Mechanistic Biological Research and Non-Clinical Applications
The biological potential of this compound is entirely unexplored. However, the furan and oxazole motifs are present in numerous biologically active compounds, suggesting that this molecule and its derivatives could be of significant interest.
Potential Therapeutic Targets:
Phosphodiesterase (PDE) Inhibition: Furan and oxazole carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD. sci-hub.se Screening this compound and its amide or ester derivatives against PDE4 could be a fruitful line of inquiry.
Anticancer Activity: Various substituted oxazoles have been synthesized and tested for anticancer activity. researchgate.net For instance, certain 5-sulfonyl-1,3-oxazole-4-carboxylates have shown cytotoxic activity against human cancer cell lines. researchgate.netbioorganica.com.ua Therefore, the title compound and its derivatives warrant evaluation in anticancer screening programs, such as the NCI-60 human tumor cell line screen.
Xanthine (B1682287) Oxidase (XO) Inhibition: Recently, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed as novel inhibitors of xanthine oxidase, a key enzyme in the production of uric acid, which is relevant for treating gout. nih.gov Given the structural similarities, investigating the inhibitory potential of this compound against XO could be a promising avenue.
Antimicrobial and Antifungal Activity: The furan nucleus is a common scaffold in compounds exhibiting antibacterial and antifungal properties. mdpi.com Derivatives of 1,3,4-oxadiazoles containing furan moieties have shown activity against various microbial strains. mdpi.comnih.gov This historical success provides a strong rationale for screening the title compound and its derivatives for antimicrobial effects.
Future research should focus on synthesizing a library of derivatives based on the this compound scaffold and performing systematic biological screenings to identify potential lead compounds for further development in these therapeutic areas.
Q & A
Q. What are the optimal synthetic routes for 5-(furan-3-yl)oxazole-4-carboxylic acid, and how can reaction yields be improved?
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Compare H and C NMR shifts with structurally similar oxazole derivatives (e.g., 5-phenyl or fluorophenyl analogs) to validate substituent positions .
- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to confirm molecular weight and purity (>95%) .
- FT-IR : Look for characteristic peaks (e.g., C=O stretch at ~1700 cm, furan C-O-C at ~1250 cm) .
Q. What strategies address solubility challenges in biological assays for this compound?
- Methodological Answer : Due to its carboxylic acid group, solubility varies with pH:
- Use dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM).
- For aqueous buffers, adjust pH to 7–8 with sodium bicarbonate or NaOH to deprotonate the carboxylic acid .
- If precipitation occurs, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-20) in cell-based assays .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations:
- Target Selection : Prioritize enzymes with oxazole-binding pockets (e.g., kinases, cytochrome P450) .
- Docking Parameters : Set grid boxes around active sites (e.g., GSK-3β for kinase inhibition studies) and validate with known inhibitors .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities. Compare with experimental IC values from enzymatic assays .
Q. What experimental approaches resolve contradictions in reported spectral data for oxazole-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities:
- Variable Temperature NMR : Probe tautomeric shifts (e.g., oxazole ring proton exchange) by acquiring spectra at 25°C and 60°C .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., calculated for CHNO: 179.0218) to rule out adducts or degradation products .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating H-H and H-C couplings .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Focus on modifying substituents while retaining the oxazole core:
- Substitution Sites : Introduce halogens (F, Cl) at the furan 5-position or methyl groups at oxazole 2-position to assess steric/electronic effects .
- Biological Testing : Screen derivatives against panels (e.g., NCI-60 cancer cell lines) and correlate IC values with substituent Hammett constants or logP values .
- Crystallography : Co-crystallize active derivatives with target proteins (e.g., GSK-3β) to validate binding modes .
Data Contradiction and Validation
Q. How to reconcile conflicting cytotoxicity data across cell lines for this compound?
- Methodological Answer : Variations may arise from differential membrane permeability or metabolic activation:
- Flow Cytometry : Measure cellular uptake using fluorescent analogs (e.g., BODIPY-tagged derivatives) .
- Metabolite Profiling : Use LC-MS to identify intracellular oxidation or conjugation products .
- Control Experiments : Include ATP-based viability assays (CellTiter-Glo) and caspase-3/7 activation assays to distinguish cytostatic vs. apoptotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
